Bienvenue dans la boutique en ligne BenchChem!

(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

Chiral Purity Specific Rotation Peptide Synthesis

The target compound, (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid (Boc-O-benzyl-L-homoserine), is a chiral, doubly protected non-standard amino acid derivative. It belongs to the class of N-Boc-O-benzyl-protected amino acids essential in solid-phase peptide synthesis (SPPS).

Molecular Formula C18H25NO6
Molecular Weight 309,37 g/mole
CAS No. 59408-74-1
Cat. No. B558297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
CAS59408-74-1
SynonymsBoc-Glu(OBzl)-OMe; 59279-58-2; (S)-5-Benzyl1-methyl2-((tert-butoxycarbonyl)amino)pentanedioate; BOC-GLU-OME; SCHEMBL2301376; KHCZTGSAKNZBOV-AWEZNQCLSA-N; MolPort-023-330-886; ZINC2556542; 8817AB; AKOS016002058; AJ-39925; AK-49960; AB0072735; FT-0689477; ST24036218; J-300096; Q-101684; 5-benzyl1-methyl(2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate; (S)-2-tert-Butoxycarbonylamino-pentanedioicacid5-benzylester1-methylester
Molecular FormulaC18H25NO6
Molecular Weight309,37 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
InChIKeyKHCZTGSAKNZBOV-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid (CAS 59408-74-1) for Peptide Research: A Protected Homoserine Building Block


The target compound, (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid (Boc-O-benzyl-L-homoserine), is a chiral, doubly protected non-standard amino acid derivative . It belongs to the class of N-Boc-O-benzyl-protected amino acids essential in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the α-amine, while the benzyl (Bzl) ether protects the side-chain hydroxyl of L-homoserine, enabling orthogonal deprotection strategies. Its molecular formula is C16H23NO5, with a molecular weight of 309.36 g/mol [1]. As a critical building block, its exact stereochemical and chemical integrity directly dictates the purity and success of downstream peptide constructs.

Why Generic L-Homoserine Derivatives Cannot Replace Boc-O-benzyl-L-homoserine in Sensitive Syntheses


Indiscriminate substitution with alternative protected homoserine analogs or free amino acids introduces unacceptable risks in complex peptide syntheses. Free L-homoserine lacks the necessary N-terminal and side-chain protection, leading to uncontrolled polymerization and side reactions . Conversely, the enantiomer Boc-O-benzyl-D-homoserine (CAS 150009-60-2) or the racemic mixture Boc-O-benzyl-DL-homoserine (CAS 876617-13-9) will produce peptides with altered stereochemistry, completely abolishing biological activity in chirality-sensitive targets . Even seemingly similar building blocks like Boc-O-benzyl-L-serine (CAS 23680-31-1) introduce a different side-chain length, altering the peptide's hydrophobicity, secondary structure, and solubility profile, which cannot be predicted without quantitative comparative data [1]. The specific orthogonal protection scheme of the target compound is thus non-negotiable for successful synthesis.

Boc-O-benzyl-L-homoserine: Quantitative Differentiation Data Against Closest Analogs


Enantiomeric Purity and Identity Confirmation via Specific Rotation Against the D-Enantiomer

The unambiguous procurement of the L-enantiomer is critical for biological function. The target compound exhibits a negative specific rotation [α]D20 = -15 ± 2º (c=1 in 80% EtOH), confirmed by vendor specifications . In contrast, the mirror-image Boc-O-benzyl-D-homoserine (CAS 150009-60-2) has a specific rotation [α]D20 = +15 ± 2º (c=2 in 80% EtOH) . This large, precisely opposite rotation value provides a clear, quantitative method for identity verification and rejection of the incorrect enantiomer, which is impossible with the racemic mixture Boc-O-benzyl-DL-homoserine whose rotation is approximately zero .

Chiral Purity Specific Rotation Peptide Synthesis Quality Control

Melting Point Differentiation for Solid-Phase Identity and Purity Control

The melting point is a simple yet powerful metric for initial identity screening and purity assessment. The target compound has a characteristic and published melting point range of 48-57 °C . This clearly differentiates it from in-class analogs like Boc-O-benzyl-L-serine (mp 58-62 °C) and the structurally distinct Boc-O-benzyl-L-threonine (mp 115-116 °C) . The lower and distinct melting point of the target compound serves as a rapid, cost-effective test to distinguish it from other white crystalline powders that might be mislabeled in a laboratory setting.

Melting Point Physical Properties Identity Test Batch Consistency

Predicted Lipophilicity (XLogP3) for Peptide Design and Purification Strategy

The compound's lipophilicity, a key physical property impacting peptide solubility and chromatography, shows measurable differences from its closest structural analog, Boc-O-benzyl-L-serine. The authoritative PubChem database computes the XLogP3 for the target compound as 2.3 [1], while for Boc-O-benzyl-L-serine it is calculated as 1.8 [2]. This +0.5 log unit difference translates to the target compound being nearly three times more lipophilic, a property conferred by the extra methylene group in the homoserine side chain compared to the serine scaffold. This difference can be exploited to predict reversed-phase HPLC retention times for analytical method development.

Lipophilicity LogP HPLC Retention ADME Prediction

Commercial Availability and High Purity Benchmark (≥99% HPLC)

Procurement decisions heavily depend on consistent, verifiable purity. The target compound is routinely available from specialty providers at a very high purity specification of ≥99% by HPLC . While the D-enantiomer and DL-racemate are also commercially available, their typical catalog purity listings can be lower (e.g., 95-98%), reflecting a more common research-grade rather than production-grade quality . The high-purity benchmark for the L-enantiomer translates to fewer unknown impurities, reduced need for in-house purification, and greater batch-to-batch consistency critical for GLP and GMP-like environments, even at the research scale.

Supply Chain Purity Grading HPLC Bulk Procurement

Optimal Application Scenarios for Boc-O-benzyl-L-homoserine Based on Its Differential Properties


Stereospecific Peptide Therapeutics with Mandatory L-Chirality

When synthesizing peptide-based therapeutics that target mammalian receptors (e.g., GPCRs or integrins), the L-homoserine residue is often crucial for bioactivity. Procurement of the target compound, confirmed by its -15 ± 2º optical rotation , guarantees the retention of inherent L-chirality after incorporation. This is in stark contrast to the D-enantiomer's +15° rotation, making the quantitative QC test a direct fail/pass for the entire synthesis campaign.

Design of Lipophilic Peptide Scaffolds for Cellular Uptake

Medicinal chemists developing peptide-based inhibitors or probes needing enhanced membrane permeability will benefit from the compound's XLogP3 of 2.3 [1]. This +0.5 log unit difference compared to the more polar Boc-O-benzyl-L-serine (XLogP3 1.8) provides a quantifiable design advantage. It allows for the creation of constructs with a higher probability of passive cellular uptake, which can be directly correlated with in vitro bioactivity in cell-based assays.

Process Scale-Up Relying on Material Identity Verification

In a kilo-lab or pilot plant environment, where multiple Boc-amino acids are present as white powders, the risk of cross-contamination is high. The target compound's distinct melting point of 48-57 °C enables a rapid, at-line identity check to discriminate it from Boc-O-benzyl-L-serine (58-62 °C) and other common chemicals. This simple physical test mitigates the high financial and timeline risk of batch failure during scale-up.

High-Fidelity Solid-Phase Peptide Library Construction

For constructing high-diversity peptide libraries using split-and-pool synthesis, the exceptionally high commercial purity (≥99% HPLC) of the target compound is paramount. Using lower purity alternatives (95-98%) can introduce cumulative side products that exponentially increase library deletion compounds. The 1% purity gain is a significant performance edge, translating to cleaner screening data and reduced false negatives in high-throughput biological assays.

Quote Request

Request a Quote for (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.